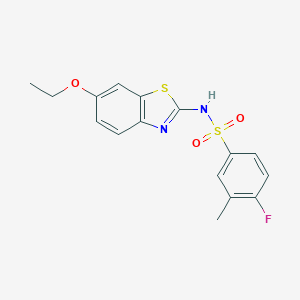![molecular formula C18H11NO3 B280963 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one, also known as AT-8, is a compound that has been of interest to the scientific community due to its potential applications in research.
Mechanism of Action
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one binds to phosphotyrosine residues through the formation of a stable complex between the compound and the phosphate group. This complex then emits a fluorescent signal upon excitation, allowing for the detection of protein phosphorylation.
Biochemical and Physiological Effects:
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been shown to have no significant effects on cellular viability or proliferation. However, it has been shown to have an inhibitory effect on the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition can lead to an increase in protein phosphorylation and downstream signaling events.
Advantages and Limitations for Lab Experiments
One advantage of using 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one as a fluorescent probe is its specificity for phosphotyrosine residues, allowing for the detection of protein phosphorylation with high accuracy. However, one limitation is the need for a fluorescent microscope or plate reader for detection, which may not be available in all research settings.
Future Directions
Future research directions for 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one include the development of new fluorescent probes with increased sensitivity and specificity for phosphotyrosine residues. Additionally, the use of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one in live cell imaging and high-throughput screening assays may lead to new insights into the regulation of protein phosphorylation in various biological systems.
Synthesis Methods
The synthesis of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-aminophenol in the presence of sodium hydroxide. The resulting product is then reacted with cyclopentadiene and subsequently oxidized to yield 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Scientific Research Applications
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been primarily used in research as a fluorescent probe for the detection of protein phosphorylation. This is due to its ability to bind specifically to phosphotyrosine residues and emit a fluorescent signal upon excitation. This has allowed for the visualization and quantification of protein phosphorylation in various biological systems.
properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8H,1H3,(H,19,22) |
InChI Key |
KPCZTWRJINKFBD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)






![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)